Heptadecyl D-glucoside
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Overview
Description
Setmelanotide is a synthetic peptide drug that acts as a selective agonist of the melanocortin-4 receptor (MC4R). It is primarily used for the treatment of obesity caused by genetic deficiencies in pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), and leptin receptor (LEPR) genes . Setmelanotide has shown significant efficacy in reducing body weight and controlling hunger in patients with these rare genetic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Setmelanotide is synthesized through a series of peptide coupling reactions. The process involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The peptide is then cyclized through the formation of a disulfide bond between cysteine residues .
Industrial Production Methods: Industrial production of setmelanotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained through lyophilization (freeze-drying) to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions: Setmelanotide primarily undergoes peptide bond formation and disulfide bond cyclization during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cyclization Reagents: Iodine in methanol for disulfide bond formation
Purification: High-performance liquid chromatography (HPLC)
Major Products: The major product formed is the cyclic peptide setmelanotide, which is characterized by its specific sequence and disulfide bond .
Scientific Research Applications
Setmelanotide has a wide range of scientific research applications, particularly in the fields of medicine and biology :
Obesity Treatment: Setmelanotide is used to treat obesity caused by genetic deficiencies in POMC, PCSK1, and LEPR genes.
Hypothalamic Obesity: It has shown efficacy in treating hypothalamic obesity resulting from hypothalamic damage.
Bardet-Biedl Syndrome and Alström Syndrome: Setmelanotide has been studied for its effects on body weight in patients with these syndromes.
Mechanism of Action
Setmelanotide exerts its effects by acting as an agonist of the melanocortin-4 receptor (MC4R) in the hypothalamus . The MC4R pathway is crucial for regulating hunger, caloric intake, and energy expenditure. By activating MC4R, setmelanotide increases satiety signals and energy expenditure, leading to reduced hunger and weight loss .
Comparison with Similar Compounds
Setmelanotide is unique in its selective agonism of the melanocortin-4 receptor (MC4R), which distinguishes it from other compounds targeting the melanocortin system . Similar compounds include:
Bremelanotide: A non-specific melanocortin agonist used for hypoactive sexual desire disorder.
Afamelanotide: Another non-specific melanocortin agonist used for erythropoietic protoporphyria-associated phototoxicity.
Setmelanotide’s specificity for MC4R and its efficacy in treating genetic obesity make it a unique and valuable therapeutic agent .
Properties
CAS No. |
100231-66-1 |
---|---|
Molecular Formula |
C23H46O6 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |
InChI Key |
WPEOSFDPNQGBCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
100231-66-1 |
Synonyms |
heptadecyl D-glucoside |
Origin of Product |
United States |
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